N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
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Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, based on recent studies and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C24H23N3O3S2
- Molecular Weight : 465.6 g/mol
- IUPAC Name : 2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
This structure includes a pyrimidine ring and a thiophene ring, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown enhanced activity against both Gram-positive and Gram-negative bacteria. In a study evaluating N-substituted piperazinylquinolone derivatives, compounds with thiophene moieties demonstrated comparable or superior activity against Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like ciprofloxacin .
2. Anti-inflammatory Effects
The presence of the 2-methoxyphenyl group in the compound may enhance its potential as a selective cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in reducing inflammation and pain. Studies on related compounds suggest that they can effectively inhibit COX-2 activity, which is often elevated in inflammatory conditions . The antioxidant capacity of these compounds has also been linked to their anti-inflammatory effects.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds indicate potential efficacy in inhibiting cancer cell proliferation. For example, certain derivatives have shown cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure of this compound suggests it may share these properties due to its complex arrangement of functional groups.
Case Studies and Research Findings
Study | Findings |
---|---|
Antimicrobial Activity | Compounds with thiophene rings exhibited significant activity against S. aureus and S. epidermidis; potential for developing new antibiotics. |
Anti-inflammatory Effects | Related compounds demonstrated COX inhibition; suggested use in treating inflammatory diseases. |
Anticancer Properties | Similar structures showed cytotoxic effects on cancer cells; potential for therapeutic applications in oncology. |
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-14-5-6-18(28-2)17(12-14)23-19(26)13-31-22-24-16-8-11-30-20(16)21(27)25(22)9-7-15-4-3-10-29-15/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIMIEKRINMXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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